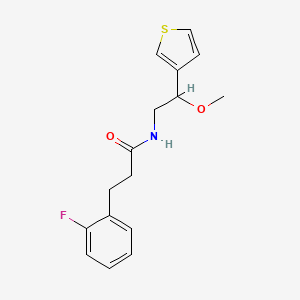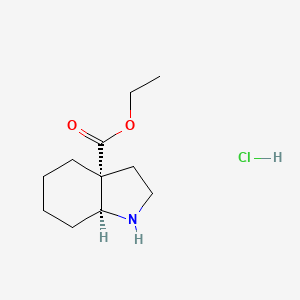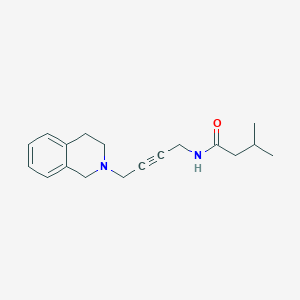
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-methylbutanamide, also known as DIQUB, is a compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies and has been found to have several potential applications in the field of biochemistry.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Physicochemical Characterization : A study by Zablotskaya et al. (2013) involved synthesizing and characterizing derivatives of this compound, which demonstrated significant psychotropic, anti-inflammatory, and cytotoxic effects. The study also explored the correlation between the biological effects and the structural characteristics of these compounds (Zablotskaya et al., 2013).
Molecular Structure Analysis : Davydov et al. (1993) conducted a study on the synthesis, structure, and physico-chemical properties of 3-methyl and 3,3-dimethyl derivatives of this compound, providing insights into their tautomeric forms and spectroscopic characteristics (Davydov et al., 1993).
Biological and Pharmacological Applications
Anti-Aβ Aggregation Activity : Jiang et al. (2019) reported on the design and synthesis of selective butyrylcholinesterase inhibitors derived from this compound. These inhibitors showed potential in inhibiting Aβ1-42 aggregation, which is relevant in Alzheimer's disease research (Jiang et al., 2019).
PET Imaging in Tumor Proliferation : Dehdashti et al. (2013) evaluated a derivative of this compound, 18F-ISO-1, for PET imaging in patients with malignant neoplasms. The study found a significant correlation between the uptake of 18F-ISO-1 and tumor proliferation markers, indicating its potential in cancer imaging (Dehdashti et al., 2013).
HIV-1 Reverse Transcriptase Inhibition : Murugesan et al. (2010) synthesized a series of compounds derived from this chemical, testing them as inhibitors of HIV-1 reverse transcriptase. Some derivatives showed significant inhibitory activity, suggesting potential applications in HIV research (Murugesan et al., 2010).
Sigma-2 Receptor Probes : Xu et al. (2005) developed radiolabeled analogues of this compound for in vitro evaluation of sigma-2 receptors. The study found high affinity of these compounds for sigma-2 receptors, making them useful for studying this receptor in neuropharmacology (Xu et al., 2005).
properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-15(2)13-18(21)19-10-5-6-11-20-12-9-16-7-3-4-8-17(16)14-20/h3-4,7-8,15H,9-14H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIZZHOQRGDSBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC#CCN1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-methylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2807840.png)
![N-(3,4-dimethylphenyl)-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2807842.png)
![N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2807845.png)
![8a-(4-Methoxyphenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B2807846.png)
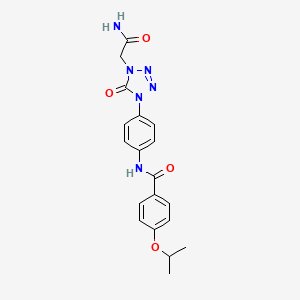
![N-(2-chloro-6-fluorobenzyl)-1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2807850.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2807851.png)

![1-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B2807854.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2807855.png)
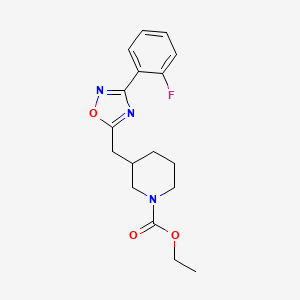
![[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2807860.png)
